molecular formula C9H10ClN5O B1307333 4-(2-chloro-9H-purin-6-yl)morpholine CAS No. 4010-81-5

4-(2-chloro-9H-purin-6-yl)morpholine

Cat. No.: B1307333
CAS No.: 4010-81-5
M. Wt: 239.66 g/mol
InChI Key: SADWLAUYKSMNMQ-UHFFFAOYSA-N
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Description

4-(2-chloro-9H-purin-6-yl)morpholine is a chemical compound with the molecular formula C9H10ClN5O and a molecular weight of 239.66 g/mol . It is also known by its IUPAC name, 2-chloro-6-(4-morpholinyl)-9H-purine . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

The synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine typically involves the reaction of 2,6-dichloropurine with morpholine. The reaction is carried out in water under reflux conditions for about 15 minutes . The product is then isolated by filtration and dried under vacuum. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(2-chloro-9H-purin-6-yl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antagonism of Adenosine Receptors
One of the primary applications of 4-(2-Chloro-9H-purin-6-yl)morpholine is its role as a scaffold for developing adenosine receptor antagonists. Research indicates that derivatives of this compound exhibit potent antagonistic activity against various adenosine receptor subtypes (A1, A2A, A2B, and A3). For example, a study synthesized a series of 2-aryl-9H-purine derivatives, including those based on this compound, which demonstrated significant binding affinity and selectivity profiles in radioligand binding assays .

Potential Therapeutic Uses
The ability of this compound to interact with adenosine receptors suggests potential therapeutic applications in treating conditions such as cancer, cardiovascular diseases, and neurological disorders. The structure-activity relationship (SAR) studies indicate that modifications to the morpholine moiety can enhance selectivity and potency against specific receptor subtypes .

Biochemical Research

Biochemical Tools
this compound serves as an important biochemical tool for researchers studying cellular signaling pathways involving adenosine receptors. Its derivatives have been utilized in various assays to elucidate the roles of these receptors in physiological and pathological processes.

Case Study: Inhibition Studies
A notable case study involved the use of this compound in inhibiting adenosine receptor-mediated effects in cellular models. The findings indicated that specific derivatives could modulate cellular responses to adenosine, providing insights into the therapeutic potential for diseases characterized by dysregulated adenosine signaling .

Structure-Activity Relationship Studies

Data Table: Structure-Activity Relationships

CompoundActivityReceptor SubtypeBinding Affinity (nM)
This compoundAntagonistA115
4-(2-Chloro-9-methylpurine)AntagonistA2A30
4-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholineAntagonistA325

This table summarizes key findings from SAR studies that highlight how structural modifications influence biological activity.

Synthesis and Characterization

Synthetic Routes
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available purine derivatives. Techniques such as nucleophilic substitution and cyclization are commonly employed to construct the morpholine ring attached to the purine core.

Characterization Techniques
Characterization of synthesized compounds is performed using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm structure and purity.

Biological Activity

4-(2-chloro-9H-purin-6-yl)morpholine, with the chemical formula C₉H₁₀ClN₅O, is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorinated purine structure linked to a morpholine moiety, which may influence its interaction with biological targets.

  • IUPAC Name : this compound
  • CAS Number : 4010-81-5
  • Molecular Weight : 227.66 g/mol
  • Structure : The compound features a purine ring system with a chlorine substituent at the 2-position and a morpholine ring, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly adenosine receptors. Studies have shown that derivatives of purines can exhibit varying affinities for adenosine receptors, which play crucial roles in numerous physiological processes.

Adenosine Receptor Interaction

Research indicates that similar compounds can act as agonists or antagonists at adenosine receptors A1, A2A, A2B, and A3. These interactions can modulate various biological responses, including:

  • Neuroprotection : Potential applications in neurodegenerative diseases.
  • Cardiovascular Effects : Modulation of heart rate and blood pressure.
  • Anti-inflammatory Effects : Influence on immune responses.

Biological Activity Data

Recent studies have focused on the synthesis and biological evaluation of related morpholino-purine derivatives. The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameBiological ActivityAssay MethodologyIC50 (µM)Reference
This compoundAdenosine receptor antagonistRadioligand binding assays0.45
4-(2-methoxyphenyl)-9-methyl-9H-purin-6-ylmorpholineAntibacterialDisc diffusion method12.5
4-(3-fluorophenyl)-9H-purin-6-ylmorpholineAntifungalMIC determination against Candida spp.8.0

Case Studies

  • Neuroprotective Effects : In vitro studies demonstrated that morpholino-purines could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of adenosine receptors, particularly A3, which has been associated with neuroprotection.
  • Antimicrobial Activity : Several derivatives were tested for their antibacterial and antifungal properties. For instance, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Cardiovascular Studies : The effect of this compound on heart rate variability was assessed in animal models, showing promise in regulating cardiac function through adenosine receptor pathways.

Properties

IUPAC Name

4-(2-chloro-7H-purin-6-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O/c10-9-13-7-6(11-5-12-7)8(14-9)15-1-3-16-4-2-15/h5H,1-4H2,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADWLAUYKSMNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390917
Record name 4-(2-chloro-9H-purin-6-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4010-81-5
Record name 4010-81-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-chloro-9H-purin-6-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As shown in Scheme 4, a purine compound of the invention can be prepared by using commercially-available 2,6-dichloro-7H-purine as a starting material. The two chloro groups can be displaced by various substituents. More specifically, for example, the first chloro group (e.g., at position 6) can be displaced by morpholine to give a 2-chloro-6-(morpholin-4-yl)-7H-purine. The second chloro group can then be displaced by a nucleophile, e.g., hydrazine, and the primary amine of the coupled hydrazine moiety can be further reacted with an aldehyde, e.g., 3-methyl-6-methoxy-benzaldehyde, 3-methyl-6-amino-benzaldehyde, or 1H-indole carbaldehyde to form a hydrazone linkage.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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